Methyl 3-amino-2-hydroxy-4-methylbenzoate
Overview
Description
“Methyl 3-amino-2-hydroxy-4-methylbenzoate” is a chemical compound with the molecular formula C9H11NO3 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular weight of “Methyl 3-amino-2-hydroxy-4-methylbenzoate” is 181.19 . The structure of this compound is also available as a 2D Mol file .Physical And Chemical Properties Analysis
“Methyl 3-amino-2-hydroxy-4-methylbenzoate” is a solid at 20°C . Its solubility in DMSO is unknown . The compound has a molecular weight of 181.19 .Scientific Research Applications
Chemical Synthesis
“Methyl 3-amino-2-hydroxy-4-methylbenzoate” is a chemical compound with the CAS Number: 24279-15-0 . It is commonly used in the field of chemical synthesis .
Application
This compound is often used as a reagent or building block in the synthesis of more complex molecules in the field of organic chemistry .
Method of Application
The specific method of application would depend on the particular synthesis being carried out. Generally, it would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .
Results
The outcome of its use would be the successful synthesis of the target molecule. The efficiency of the synthesis (yield, purity, etc.) would depend on the specific conditions and reagents used .
Infrared Absorption Spectroscopy
“Methyl 3-amino-2-hydroxy-4-methylbenzoate” may also be relevant in the field of infrared absorption spectroscopy .
Application
Infrared absorption spectroscopy is used to monitor the delivery of condensible gases in chemical vapor deposition (CVD) systems .
Method of Application
A Fourier transform infrared (FTIR) spectrometer is configured to enable simultaneous measurements of the concentrations of multiple gases which are critical to the performance of CVD processes .
Results
The measurements of the concentration of gas-phase closely track the deposition rate of Si02. These capabilities provide improved control of the delivery of condensible gases in CVD systems without the use of test wafers, and they enable the detection of failures in the gas delivery system in real time .
Methylation of Anilines
“Methyl 3-amino-2-hydroxy-4-methylbenzoate” can be used in the methylation of anilines .
Application
This compound can be used as a reagent in the methylation of anilines to selectively give N-methylanilines .
Method of Application
The methylation process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Results
The result of this process is the effective methylation of anilines with methanol to selectively give N-methylanilines .
Natural Products Biosynthesis
“Methyl 3-amino-2-hydroxy-4-methylbenzoate” might have potential applications in the field of natural products biosynthesis .
Application
This compound could potentially be used in the biosynthesis and diversification of natural products .
Method of Application
The specific method of application would depend on the particular biosynthesis process being carried out .
Results
The outcome of its use would be the successful biosynthesis of the target natural product .
Methylation of Anilines
“Methyl 3-amino-2-hydroxy-4-methylbenzoate” can be used in the methylation of anilines .
Application
This compound can be used as a reagent in the methylation of anilines to selectively give N-methylanilines .
Method of Application
The methylation process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Results
The result of this process is the effective methylation of anilines with methanol to selectively give N-methylanilines .
Synthesis of Fused Heterocycles
“Methyl 3-amino-2-hydroxy-4-methylbenzoate” might have potential applications in the field of synthesis of fused heterocycles .
Application
This compound could potentially be used in the synthesis of fused heterocycles, which are important in the development of pharmaceuticals .
Method of Application
The specific method of application would depend on the particular synthesis process being carried out .
Results
The outcome of its use would be the successful synthesis of the target fused heterocycle .
properties
IUPAC Name |
methyl 3-amino-2-hydroxy-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOYKDSFORKBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-hydroxy-4-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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